![molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6](/img/structure/B3060508.png)
4,4-Dimethylcyclohexanone oxime
Overview
Description
4,4-Dimethylcyclohexanone oxime is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as N-(4,4-dimethylcyclohexylidene)hydroxylamine . The molecular weight of this compound is 141.21 g/mol .
Synthesis Analysis
The synthesis of 4,4-Dimethylcyclohexanone oxime and similar oximes typically involves the reaction of oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) using a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylcyclohexanone oxime consists of a cyclohexane ring with two methyl groups attached to the same carbon atom and an oxime functional group attached to another carbon atom . The InChI representation of the molecule is InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3
.
Chemical Reactions Analysis
Oximes, including 4,4-Dimethylcyclohexanone oxime, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethylcyclohexanone oxime include a molecular weight of 141.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.6 Ų .
Scientific Research Applications
Supramolecular Chemistry
The oxime functional group, which is a part of 4,4-Dimethylcyclohexanone oxime, is pivotal in chemistry and has significant impacts in Supramolecular Chemistry . It finds extensive applications in various aspects such as crystal engineering, cation and anion recognition, and coordination chemistry activities .
Medical Science
Oxime derivatives, including 4,4-Dimethylcyclohexanone oxime, have been meticulously described in terms of their medicinal applications . They play a crucial role in the development of new drugs and therapies .
Catalysis
Oxime derivatives are extensively used in catalysis and organic functional group transformations . They are involved in various catalytic processes, enhancing the efficiency and selectivity of reactions .
Analyte Recognition
Oxime derivatives are used in the recognition of essential and toxic analytes . They can bind to specific molecules, enabling the detection and quantification of these analytes .
Agriculture
In the field of agriculture, oxime derivatives are used for crop protection . They can act as pesticides, protecting crops from various pests and diseases .
Industrial Production of Nylon-6
4,4-Dimethylcyclohexanone oxime is used in the ammoximation of cyclohexanone to produce cyclohexanone oxime, an important feedstock in nylon-6 production . This process is currently applied commercially .
Catalytic Production of Oximes
4,4-Dimethylcyclohexanone oxime can be produced from ketones using in situ–generated H2O2 . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .
Electrochemical Applications
A faradaic efficiency (FE) of 51.4% was achieved for cyclohexanone oxime with a corresponding formation rate of 20.1 mg h −1 cm −2 and remarkable catalyst (Cu/TiO 2) recyclability . This indicates the potential of 4,4-Dimethylcyclohexanone oxime in electrochemical applications .
Mechanism of Action
Target of Action
The primary targets of oximes, a class of compounds to which 4,4-Dimethylcyclohexanone oxime belongs, are enzymes such as acetylcholinesterase . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of neurological effects .
Mode of Action
Oximes, including 4,4-Dimethylcyclohexanone oxime, act as nucleophiles. They compete with oxygen in a reaction with a carbonyl group, leading to the formation of an oxime . This reaction is essentially irreversible, as the adduct dehydrates . This mode of action allows oximes to reactivate enzymes that have been inhibited by certain toxins .
Biochemical Pathways
The biochemical pathways affected by oximes are primarily those involving the targeted enzymes. For instance, in the case of acetylcholinesterase, the enzyme’s normal function is to break down acetylcholine, a neurotransmitter, in the synaptic cleft. By reactivating this enzyme, oximes can restore normal neurotransmission following exposure to certain toxins .
Pharmacokinetics
Oximes in general are known to have various pharmacokinetic properties depending on their specific structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact the bioavailability and effectiveness of these compounds .
Result of Action
The result of the action of 4,4-Dimethylcyclohexanone oxime, like other oximes, is the reactivation of the targeted enzymes. This can reverse the effects of certain toxins, restoring normal function to the affected biochemical pathways .
Action Environment
The action of 4,4-Dimethylcyclohexanone oxime, as with other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity . Additionally, the presence of other substances, such as toxins that the compound is intended to counteract, can also influence its efficacy .
Safety and Hazards
Future Directions
Oximes, including 4,4-Dimethylcyclohexanone oxime, are gaining interest due to their diverse applications in fields such as coordination, materials chemistry, and biological activities . Future research directions may include exploring new synthetic methodologies, studying their biological activities, and developing environmentally friendly production methods .
properties
IUPAC Name |
N-(4,4-dimethylcyclohexylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLUXGAALWDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NO)CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963724 | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4701-96-6 | |
Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC129972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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